1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane
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Overview
Description
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane is a chemical compound with the molecular formula C5H6F3NO2. It is known for its unique properties due to the presence of both trifluoromethyl and isocyanate functional groups. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane typically involves the reaction of 1,1,1-trifluoro-2-(2-hydroxyethoxy)ethane with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure consistent quality. The process often includes steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Often used to facilitate these reactions and improve yields.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of fluorinated compounds and polymers.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The trifluoromethyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Similar in structure but contains an iodine atom instead of an isocyanate group.
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane: Contains additional fluorine atoms and an ether linkage.
Uniqueness
1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane is unique due to the combination of trifluoromethyl and isocyanate functional groups, which impart distinct reactivity and properties. This makes it valuable in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)3-11-2-1-9-4-10/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLMTJKXFZZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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